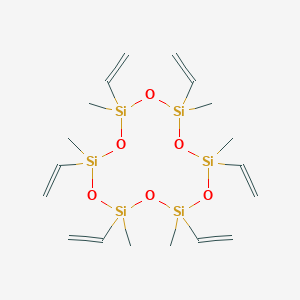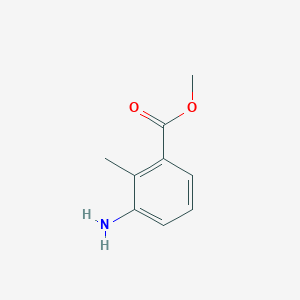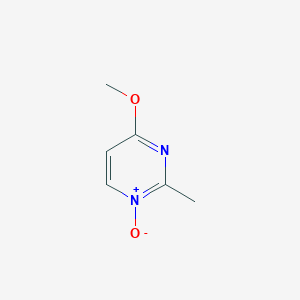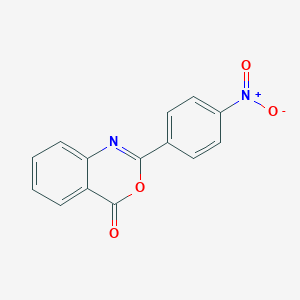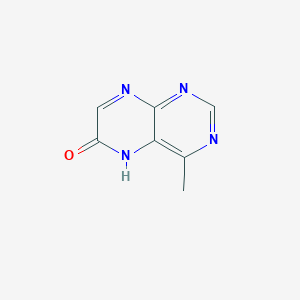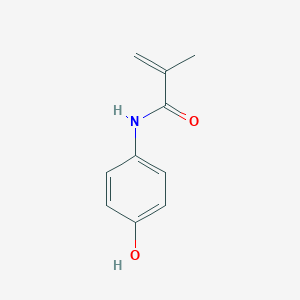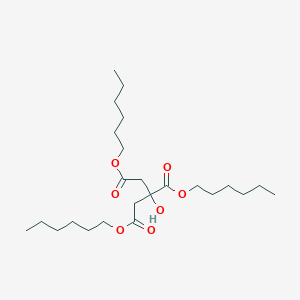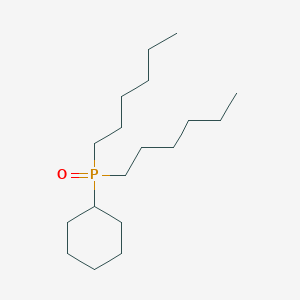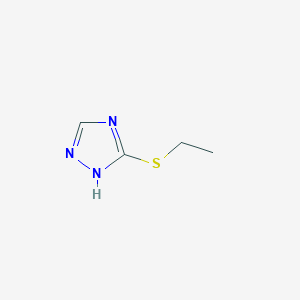![molecular formula C12H15Cl2NO2 B102060 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid CAS No. 17183-23-2](/img/structure/B102060.png)
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid, also known as Mechloroethamine, is a nitrogen mustard alkylating agent that has been used for many years in cancer chemotherapy. It was first synthesized in the 1940s and has since been used to treat a variety of cancers, including lymphoma, leukemia, and breast cancer. The chemical structure of Mechloroethamine consists of a benzene ring with a methyl group and two chloroethyl groups attached to an amino group.
Mécanisme D'action
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine works by forming covalent bonds with DNA, which prevents the DNA from replicating and dividing. This leads to cell death and the inhibition of tumor growth. The alkylating activity of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine is dependent on its ability to form reactive intermediates that can react with DNA.
Effets Biochimiques Et Physiologiques
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also affects the immune system by suppressing the production of cytokines, which are important for immune function. 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine can also cause damage to normal cells, leading to side effects such as nausea, vomiting, and bone marrow suppression.
Avantages Et Limitations Des Expériences En Laboratoire
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has several advantages for use in lab experiments. It is a well-established and widely used alkylating agent, which makes it easy to compare results across different studies. It is also relatively easy to synthesize, and its chemical properties are well characterized. However, 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine can be toxic to cells and can cause significant side effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine. One area of interest is the development of new analogs of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine that have improved efficacy and reduced toxicity. Another area of research is the use of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine in combination with other chemotherapy agents to improve treatment outcomes. Additionally, there is interest in exploring the use of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine in combination with immunotherapy to enhance the immune response to cancer cells. Finally, there is ongoing research into the mechanisms of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine's activity, including its interactions with DNA and other cellular targets.
Méthodes De Synthèse
The synthesis of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with bis(2-chloroethyl)amine to produce 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine.
Applications De Recherche Scientifique
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has been extensively studied for its potential use in cancer chemotherapy. It works by alkylating DNA, which prevents cancer cells from dividing and proliferating. It has been shown to be effective against a variety of cancers, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and breast cancer.
Propriétés
Numéro CAS |
17183-23-2 |
|---|---|
Nom du produit |
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid |
Formule moléculaire |
C12H15Cl2NO2 |
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
4-[bis(2-chloroethyl)amino]-3-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-8-10(12(16)17)2-3-11(9)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
Clé InChI |
UPHRSVSGLFZJPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)O)N(CCCl)CCCl |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



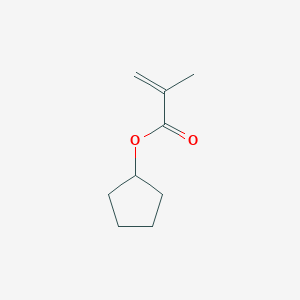
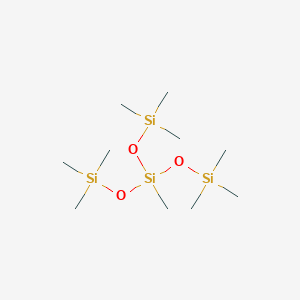
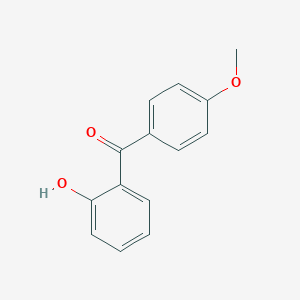
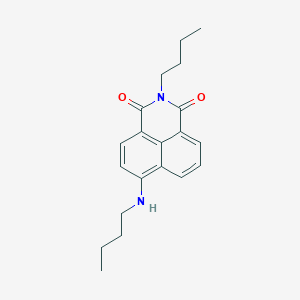
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
